molecular formula C10H14O3 B188189 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid CAS No. 469-74-9

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid

Cat. No.: B188189
CAS No.: 469-74-9
M. Wt: 182.22 g/mol
InChI Key: ORQVWMMEHAPYJK-UHFFFAOYSA-N
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Description

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid is a chemical compound with the CAS Number: 469-74-9 . It has a molecular weight of 182.22 and its IUPAC name is this compound . The compound is solid in its physical form .


Molecular Structure Analysis

The InChI code for this compound is 1S/C10H14O3/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13/h6H,3-5H2,1-2H3,(H,12,13) . This code provides a specific description of the molecule’s structure.


Physical And Chemical Properties Analysis

This compound is a solid compound . The compound’s molecular weight is 182.22 .

Scientific Research Applications

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid has a wide range of applications in scientific research. It has been used to study the structure and function of proteins, nucleic acids, and other biomolecules. In particular, it has been used to study the effects of post-translational modifications on protein folding and stability. It has also been used to study the interactions between proteins and other biomolecules. Additionally, this compound has been used to study the mechanisms of enzymatic reactions and the effects of enzyme inhibitors on enzyme activity.

Mechanism of Action

Target of Action

The primary target of 3,3-Dimethyl-2-oxobicyclo[22Related compounds have been known to inhibit protein phosphatases .

Mode of Action

The exact mode of action of 3,3-Dimethyl-2-oxobicyclo[22It is suggested that both the 7-oxa ethereal bridge and the endo-dicarboxylic anhydride unit are necessary for a good inhibition of protein phosphatases .

Biochemical Pathways

The specific biochemical pathways affected by 3,3-Dimethyl-2-oxobicyclo[22Protein phosphatases, which this compound may inhibit, play a role in cellular transduction events such as t-cell activation and cell proliferation .

Result of Action

The molecular and cellular effects of 3,3-Dimethyl-2-oxobicyclo[22The inhibition of protein phosphatases could potentially affect cellular transduction events .

Advantages and Limitations for Lab Experiments

The use of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid in laboratory experiments has several advantages. One advantage is that this compound is relatively inexpensive and easy to obtain. Additionally, this compound is stable under a variety of conditions, making it suitable for a wide range of experiments. Finally, this compound is relatively non-toxic, making it safe to use in laboratory experiments. The main limitation of this compound is that its mechanism of action is not fully understood, making it difficult to predict its effects in certain experiments.

Future Directions

The future of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid research is promising. One potential area of research is to better understand the mechanism of action of this compound and its effects on biochemical and physiological processes. Additionally, further research is needed to explore the potential therapeutic applications of this compound. Finally, further research is needed to develop new methods for the synthesis of this compound and to explore its use in other laboratory experiments.

Synthesis Methods

The synthesis of 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid can be accomplished by a variety of methods. One method involves the reaction of cyclohexanecarboxylic acid with dimethyl sulfoxide (DMSO) in the presence of an acid catalyst. The reaction produces this compound and dimethyl sulfide (DMS). The reaction is typically carried out at temperatures between 80 and 120°C. The reaction is typically complete within 24 hours.

Biochemical Analysis

Biochemical Properties

3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid plays a significant role in biochemical reactions due to its ability to interact with various enzymes and proteins. This compound is known to interact with enzymes involved in oxidative stress responses, such as superoxide dismutase and catalase. These interactions are crucial as they help in modulating the activity of these enzymes, thereby influencing the cellular redox state. Additionally, this compound can form complexes with metal ions, which can further affect its biochemical properties and interactions .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound has been shown to influence cell signaling pathways, particularly those involved in apoptosis and cell proliferation. By modulating the activity of key signaling molecules such as p53 and NF-κB, this compound can induce apoptosis in cancer cells while promoting cell survival in normal cells. Furthermore, this compound affects gene expression by altering the transcriptional activity of various genes involved in cellular metabolism and stress responses .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. One of the primary mechanisms is the inhibition of specific enzymes, such as protein phosphatases, which play a critical role in regulating cellular signaling pathways. This inhibition can lead to the activation of downstream signaling cascades that influence cell fate decisions. Additionally, this compound can bind to DNA and modulate gene expression by acting as a transcriptional regulator .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. This compound is relatively stable under standard laboratory conditions, but it can undergo degradation when exposed to extreme pH or temperature. Long-term studies have shown that prolonged exposure to this compound can lead to adaptive changes in cellular function, such as increased resistance to oxidative stress and altered metabolic activity .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, this compound has been shown to have protective effects against oxidative damage and inflammation. At higher doses, it can exhibit toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the accumulation of reactive intermediates and the disruption of cellular homeostasis .

Metabolic Pathways

This compound is involved in several metabolic pathways, including those related to oxidative stress and energy metabolism. This compound can be metabolized by enzymes such as cytochrome P450, leading to the formation of reactive metabolites that can further interact with cellular macromolecules. Additionally, this compound can influence metabolic flux by modulating the activity of key metabolic enzymes .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through various mechanisms. This compound can interact with transporters and binding proteins that facilitate its uptake and distribution. Additionally, its localization within specific cellular compartments can be influenced by its interactions with other biomolecules, such as lipids and proteins .

Subcellular Localization

The subcellular localization of this compound is critical for its activity and function. This compound can be targeted to specific organelles, such as mitochondria and the nucleus, where it can exert its effects on cellular metabolism and gene expression. Post-translational modifications, such as phosphorylation and acetylation, can also influence the localization and activity of this compound .

Properties

IUPAC Name

3,3-dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14O3/c1-9(2)6-3-4-10(5-6,7(9)11)8(12)13/h6H,3-5H2,1-2H3,(H,12,13)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ORQVWMMEHAPYJK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2CCC(C2)(C1=O)C(=O)O)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H14O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80304715
Record name 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

182.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

469-74-9
Record name NSC167056
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=167056
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3,3-Dimethyl-2-oxobicyclo[2.2.1]heptane-1-carboxylic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80304715
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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